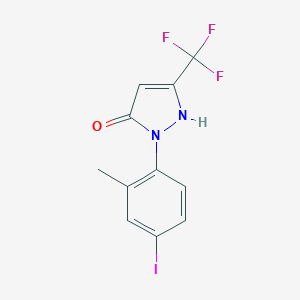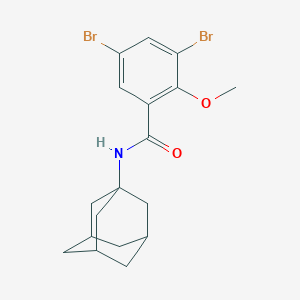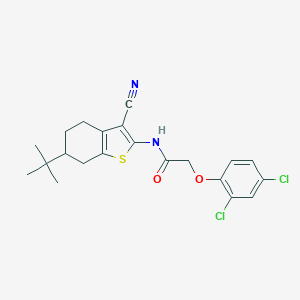![molecular formula C30H32N2O2S B301812 3-Cyclohexyl-5-[(4-ethoxy-1-naphthyl)methylene]-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B301812.png)
3-Cyclohexyl-5-[(4-ethoxy-1-naphthyl)methylene]-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclohexyl-5-[(4-ethoxy-1-naphthyl)methylene]-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one is a synthetic compound that belongs to the class of thiazolidinones. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of 3-Cyclohexyl-5-[(4-ethoxy-1-naphthyl)methylene]-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one involves the inhibition of various enzymes and proteins that are involved in the pathogenesis of various diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of pro-inflammatory mediators such as prostaglandins. It has also been shown to inhibit the activity of various kinases, including protein kinase C (PKC), which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to exhibit antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans. It has also been shown to exhibit neuroprotective effects against various neurotoxic agents, including beta-amyloid peptide and glutamate.
实验室实验的优点和局限性
3-Cyclohexyl-5-[(4-ethoxy-1-naphthyl)methylene]-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one has several advantages and limitations for lab experiments. One of the advantages is that it exhibits a wide range of biological activities, which makes it a potential candidate for the development of new drugs. Another advantage is that it is relatively easy to synthesize and purify. One of the limitations is that it is not water-soluble, which makes it difficult to use in aqueous solutions. Another limitation is that it exhibits cytotoxicity at high concentrations, which limits its use in cell-based assays.
未来方向
There are several future directions for the research on 3-Cyclohexyl-5-[(4-ethoxy-1-naphthyl)methylene]-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one. One direction is to investigate its potential use as a diagnostic tool for various diseases, including cancer and Alzheimer's disease. Another direction is to investigate its potential use as a drug for the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. Further studies are also needed to investigate its mechanism of action and to optimize its pharmacological properties.
合成方法
The synthesis of 3-Cyclohexyl-5-[(4-ethoxy-1-naphthyl)methylene]-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one involves the reaction of cyclohexanone, ethyl 4-bromo-1-naphthoate, 2-ethylbenzaldehyde, and thiourea in the presence of a catalyst such as triethylamine. The reaction proceeds through a multistep process that involves the formation of several intermediates, including imines, enaminones, and thioamides. The final product is obtained by recrystallization of the crude product in a suitable solvent.
科学研究应用
3-Cyclohexyl-5-[(4-ethoxy-1-naphthyl)methylene]-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities. It has also been investigated for its potential use as a diagnostic tool for various diseases, including cancer and Alzheimer's disease.
属性
分子式 |
C30H32N2O2S |
|---|---|
分子量 |
484.7 g/mol |
IUPAC 名称 |
(5E)-3-cyclohexyl-5-[(4-ethoxynaphthalen-1-yl)methylidene]-2-(2-ethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H32N2O2S/c1-3-21-12-8-11-17-26(21)31-30-32(23-13-6-5-7-14-23)29(33)28(35-30)20-22-18-19-27(34-4-2)25-16-10-9-15-24(22)25/h8-12,15-20,23H,3-7,13-14H2,1-2H3/b28-20+,31-30? |
InChI 键 |
ZFFGUDOEOHNKSC-AGRQLMOJSA-N |
手性 SMILES |
CCC1=CC=CC=C1N=C2N(C(=O)/C(=C\C3=CC=C(C4=CC=CC=C34)OCC)/S2)C5CCCCC5 |
SMILES |
CCC1=CC=CC=C1N=C2N(C(=O)C(=CC3=CC=C(C4=CC=CC=C34)OCC)S2)C5CCCCC5 |
规范 SMILES |
CCC1=CC=CC=C1N=C2N(C(=O)C(=CC3=CC=C(C4=CC=CC=C34)OCC)S2)C5CCCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[2,5-Dimethoxy-4-(1-pyrrolidinyl)benzylidene]-3-(1-methyl-2-propenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301729.png)
![5-[2,5-Dimethoxy-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B301732.png)
![5-{[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B301734.png)
![5-{[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B301735.png)

![4-ethyl-N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]benzamide](/img/structure/B301740.png)

![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-ethoxyphenyl thiophene-2-carboxylate](/img/structure/B301746.png)
![4-[4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B301747.png)
![5-(2,5-dimethoxyphenyl)-N,N-diethyl-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B301748.png)
![N,N-diethyl-2-(4-hydroxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B301749.png)
![Ethyl 4-(anilinocarbonyl)-3-methyl-5-[(4-methylbenzoyl)amino]thiophene-2-carboxylate](/img/structure/B301750.png)
![N-cyclohexyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B301751.png)
